Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate
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Overview
Description
Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate is an organic compound with the molecular formula C17H19NO3 It is a derivative of benzoic acid and contains both an ethyl ester and a benzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate typically involves the reaction of 4-hydroxybenzoic acid with benzylamine and ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond. The reaction can be summarized as follows:
Step 1: 4-Hydroxybenzoic acid is reacted with ethyl chloroformate in the presence of triethylamine to form ethyl 4-hydroxybenzoate.
Step 2: Ethyl 4-hydroxybenzoate is then reacted with benzylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxyl and ester groups may also play a role in its biological activity by facilitating interactions with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxybenzoate: Lacks the benzylamino group, making it less versatile in terms of chemical reactivity.
Benzyl 4-hydroxybenzoate: Contains a benzyl group instead of an ethyl ester, affecting its solubility and reactivity.
4-Hydroxybenzoic acid: The parent compound, which lacks both the ethyl ester and benzylamino groups.
Uniqueness
Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate is unique due to the presence of both the benzylamino and ethyl ester groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-21-17(20)14-8-9-16(19)15(10-14)12-18-11-13-6-4-3-5-7-13/h3-10,18-19H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQOMMUQQXOJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)CNCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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